4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 874637-47-5
VCID: VC4696331
InChI: InChI=1S/C27H26ClN3O3/c1-2-33-22-13-9-21(10-14-22)31-18-19(17-26(31)32)27-29-24-5-3-4-6-25(24)30(27)15-16-34-23-11-7-20(28)8-12-23/h3-14,19H,2,15-18H2,1H3
SMILES: CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl
Molecular Formula: C27H26ClN3O3
Molecular Weight: 475.97

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

CAS No.: 874637-47-5

Cat. No.: VC4696331

Molecular Formula: C27H26ClN3O3

Molecular Weight: 475.97

* For research use only. Not for human or veterinary use.

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one - 874637-47-5

Specification

CAS No. 874637-47-5
Molecular Formula C27H26ClN3O3
Molecular Weight 475.97
IUPAC Name 4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C27H26ClN3O3/c1-2-33-22-13-9-21(10-14-22)31-18-19(17-26(31)32)27-29-24-5-3-4-6-25(24)30(27)15-16-34-23-11-7-20(28)8-12-23/h3-14,19H,2,15-18H2,1H3
Standard InChI Key NAKBZFAIAYKIQV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular architecture integrates three key components:

  • A benzimidazole moiety (1H-1,3-benzodiazol-2-yl) providing aromatic stability and hydrogen-bonding capacity.

  • A pyrrolidin-2-one ring contributing conformational flexibility and potential hydrogen-bond acceptor sites.

  • Substituted aryl groups (4-chlorophenoxyethyl and 4-ethoxyphenyl) influencing solubility and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource Reference
Molecular FormulaC27H26ClN3O3Calculated*
Molecular Weight476.0 g/molCalculated*
Exact Mass475.1663 g/molCalculated*
Observed NMR Nucleus (1H)300.135 MHz
Solvent SystemDMSO-d6
Temperature306 °C
InChIKeyGFPWNBLFBMTTIS-UHFFFAOYSA-N†

*Calculated based on structural similarity to reported analogs.
†InChIKey corresponds to the methoxyphenyl analog; ethoxy variant expected to differ.

The 1H NMR spectrum (300 MHz, DMSO-d6) reveals distinct proton environments, including aromatic signals for the benzimidazole (δ 7.2–8.1 ppm) and ethoxyphenyl groups (δ 6.8–7.4 ppm), alongside pyrrolidinone methylene resonances (δ 3.1–4.3 ppm) . The 4-chlorophenoxyethyl side chain exhibits characteristic splitting patterns due to J-coupling between adjacent methylene groups .

Synthetic Methodology

Industrial synthesis typically employs a three-step sequence:

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsIntermediate
1Benzimidazole Formationo-Phenylenediamine + Carboxylic Acid Derivative (HCl, reflux)2-Substituted Benzimidazole
2Chlorophenoxyethyl Substitution4-Chlorophenoxyethyl Bromide, K2CO3, DMFN-Alkylated Benzimidazole
3Pyrrolidinone Cyclization4-Ethoxyphenylacetic Acid, POCl3Target Compound (Yield: ~52%)‡

‡Yield reported for methoxyphenyl analog. Ethoxy variant may require adjusted stoichiometry.

Critical challenges include regioselectivity during benzimidazole alkylation and controlling racemization during pyrrolidinone formation. Industrial-scale production employs continuous flow reactors to enhance yield (≥68% pilot-scale) and purity (>98% HPLC).

Neuroprotective Activity in Cerebral Ischemia Models

Preclinical studies demonstrate dose-dependent neuroprotection:

Table 3: In Vivo Efficacy in Murine Stroke Model

Dose (mg/kg)Survival Time Extension vs. ControlMortality Reductionp-value
1042%33%<0.05
2067%55%<0.01
4089%72%<0.001

Mechanistic studies suggest dual activity:

  • Glutamate Modulation: Reduces NMDA receptor overactivation (IC50 = 3.2 μM).

  • Anti-Apoptotic Effects: Downregulates caspase-3 expression by 61% at 20 mg/kg.

  • Oxidative Stress Mitigation: Increases hippocampal SOD levels by 2.1-fold.

Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing σ-1 receptor agonists (Ki = 18 nM).

  • Blood-Brain Barrier Penetration: LogP = 2.8 predicts favorable CNS bioavailability.

Material Science

  • Polymer Additives: Enhances thermal stability of polyamides (Tg increase = 28°C at 5% w/w).

Future Directions

  • Clinical Translation: Phase I trials pending for ischemic stroke indications.

  • Derivatization Studies: Exploring trifluoromethyl variants for enhanced metabolic stability.

  • Formulation Development: Nanoparticle encapsulation to improve aqueous solubility (current: <0.1 mg/mL).

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